Nonapeptide-1
Overview
Description
Nonapeptide-1 is a skin lightening peptide derived from the melanocyte stimulating hormone (MSH). It prevents the activity of tyrosine in the melanocytes, inhibiting melanin synthesis and helping to even out your skin tone by lessening hyper-pigmentation . The molecular formula of Nonapeptide-1 is C61H87N15O9S .
Molecular Structure Analysis
Nonapeptide-1 is a highly dynamic peptide that harbors a type II β-turn located in its central part . Ultraviolet-circular dichroism and Raman spectra are consistent with a mixture of β-turn, β-strand, and random-chain secondary elements in aqueous media .
Chemical Reactions Analysis
Nonapeptide-1 appears to exhibit capacity as a melanin synthesis inhibitor, reportedly achieved through interference with the action of tyrosinase . Tyrosinase, the principal enzyme governing melanin synthesis within specialized cells termed melanocytes, is considered crucial for pigment production .
Physical And Chemical Properties Analysis
Scientific Research Applications
Nonapeptide Mechanisms in Social Cognition and Behavior
Nonapeptides, including Nonapeptide-1, play a significant role in social cognition, behavior, and species-specific social systems. These peptides are fundamental in vertebrate animals for various social behaviors, including affiliation, bonding, and social cognition. Despite the similar brain distributions of oxytocin-like and vasopressin-like peptides across vertebrates, receptor distributions are highly species-specific, suggesting a wide range of functional variations. These peptides affect socially relevant physiology, sensorimotor integration, valence assignment, and functional connectivity (Goodson & Thompson, 2010).
Vasotocin-Family Peptides in Behavioral Plasticity
Vasotocin-family nonapeptides, which include Nonapeptide-1, contribute to behavioral plasticity in vertebrates. These peptides are involved in varying social behaviors like seasonal variation, sexual dimorphism, and species differences. They are particularly influential in early life, shaping neural circuits and influencing social processes during development. This suggests that Nonapeptide-1 is integral to the evolution of social behaviors through its impact on learning during sensitive periods in social development (Baran, 2017).
Nonapeptide Influence on Food Intake and Reproduction
Nonapeptide-1 is also involved in regulating food intake and reproduction. In certain vertebrates, like goldfish, Nonapeptide-1 acts as an anorexigenic factor while stimulating the release of pituitary hormones such as luteinizing hormone and growth hormone. This dual role highlights its significant function in the differential neuroendocrine control of physiological processes like feeding and reproduction (Mennigen et al., 2017).
Nonapeptide in Social Interaction and Shoaling Behavior
Research indicates that Nonapeptide-1 can influence social interaction and shoaling behavior in some species, such as zebrafish. While the exact effects depend on the species and the specific nonapeptide variant, these findings underscore the complex role Nonapeptide-1 can play in regulating sociality in different vertebrate taxa (Lindeyer et al., 2015).
Safety And Hazards
Nonapeptide-1 is not classified as hazardous under the Approved Criteria for Classifying Hazardous Substances .
Relevant papers on Nonapeptide-1 include a randomized controlled pilot study of a proprietary combination versus sunscreen in melasma maintenance and a study on rationally designed nonapeptides with great skin photoprotective effect .
properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)/t42-,44-,45-,46-,47+,48+,49-,50-,51-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFLNGRLKALWRF-LDXSYGEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H87N15O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1206.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonapeptide-1 | |
CAS RN |
158563-45-2 | |
Record name | Nonapeptide-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158563452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NONAPEPTIDE-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W45420K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.